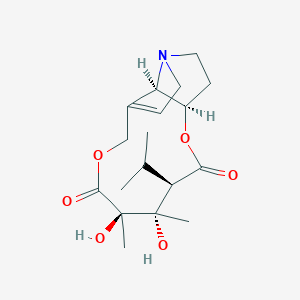
Trichodesmine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichodesmine is a complex organic compound characterized by its unique structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione involves multiple steps, including the formation of the dioxacycloundecino ring and the introduction of hydroxyl and methyl groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Pharmacological Properties
Trichodesmine exhibits several pharmacological effects that are of interest in both medicinal chemistry and toxicology.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against various bacteria. For instance, studies have demonstrated effectiveness against Staphylococcus epidermidis and Pseudomonas aeruginosa, with this compound preventing biofilm formation by approximately 50% at a concentration of 1 mg/mL .
Antineoplastic Activity
This compound's structural characteristics contribute to its potential as an antineoplastic agent. It has been shown to induce cell death in certain cancer cells, particularly leukemia. A notable study indicated that derivatives of pyrrolizidine alkaloids, including this compound, exhibited significant antineoplastic responses in treated patients, although hepatotoxicity was a concern .
Neurotoxicity
This compound is noted for its neurotoxic effects, which are more pronounced than those of monocrotaline due to its lipophilic nature. This characteristic allows it to penetrate the blood-brain barrier more effectively, raising concerns about its safety in therapeutic contexts .
Toxicological Implications
The toxicity profile of this compound is critical for understanding its safety and regulatory status.
Hepatotoxicity
Studies have shown that this compound can cause significant liver damage in experimental models. The compound's hepatotoxic effects are attributed to its ability to form reactive metabolites that lead to cellular necrosis and apoptosis in liver tissues .
Carcinogenic Potential
Long-term exposure to this compound has been associated with carcinogenic effects, primarily through the formation of DNA adducts. Research indicates that the compound may contribute to tumorigenesis in certain animal models, necessitating caution in its use .
Agricultural Applications
This compound's presence in Crotalaria species suggests potential agricultural applications.
Natural Pest Control
Crotalaria species, which contain this compound, are used as green manure crops and have demonstrated nematicidal properties against root-knot nematodes. This application can be beneficial for sustainable agricultural practices by reducing reliance on synthetic pesticides .
Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Letendre et al., 1984 | Antineoplastic activity | Significant responses in leukemia patients; hepatotoxicity observed |
| Datta et al., 1995 | Toxicology | Indicated hepatotoxic effects in isolated rat liver models |
| Kaken Project, 2019 | Agricultural use | Evaluated natural toxin concentrations in Crotalaria juncea; potential for safe use as green manure |
Mécanisme D'action
The mechanism of action of 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a dioxaborolane ring structure.
Pinacolborane: A related compound used in similar chemical reactions.
Uniqueness
2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H27NO6 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(1R,4R,5S,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17+,18+/m1/s1 |
Clé InChI |
SOODLZHDDSGRKL-OSARJHGOSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@@]1(C)O)(C)O |
SMILES canonique |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Synonymes |
trichodesmine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















